molecular formula C17H30O2 B043143 S-Hydroprene CAS No. 65733-18-8

S-Hydroprene

Cat. No.: B043143
CAS No.: 65733-18-8
M. Wt: 266.4 g/mol
InChI Key: FYQGBXGJFWXIPP-OJROSNHMSA-N
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Mechanism of Action

Target of Action

The primary target of (7S)-Hydroprene, also known as S-Hydroprene, is the juvenile hormone (JH) of insects . The juvenile hormone plays a crucial role in the growth and maturation of insects .

Mode of Action

This compound acts as a juvenile hormone mimic . It duplicates the action of juvenile hormones, thereby keeping the insect in an immature state . This unique mechanism of action involves contact and stomach action .

Biochemical Pathways

This compound affects the biochemical pathways associated with the juvenile hormone . By mimicking the juvenile hormone, it disrupts the normal development and maturation processes of insects . This leads to downstream effects such as preventing insects from reaching their adult stage .

Pharmacokinetics

It’s known that this compound has a low persistence in the environment , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the prevention of growth and/or maturation of insects . It prevents insects from completing their normal development into the adult stage . This makes this compound an effective control against many stored-product pests .

Action Environment

This compound is used mainly for the control of insects in buildings and food handling establishments . Its effectiveness can be influenced by environmental factors such as the type of flooring surfaces and the methods of application . It’s also important to note that this compound is heavier than air and can move down air currents to penetrate deep into pest harborage areas, providing up to 90 days of control and up to 75 sq. ft. per device .

Biochemical Analysis

Biochemical Properties

S-Hydroprene disrupts normal development and emergence of insects by mimicking juvenile hormones produced by immature insects as they develop into reproductive adults . It may cause adult sterility, physical abnormalities, desiccation, and premature death .

Cellular Effects

This compound interferes with an insect’s life cycle and prevents it from reaching maturity and reproducing . It causes different effects on different insects, including sterility, physical abnormalities, desiccation, and premature death .

Molecular Mechanism

The molecular mechanism of this compound involves mimicking juvenile hormones, which disrupts the normal development and emergence of insects . This prevents the insects from reaching maturity and reproducing .

Temporal Effects in Laboratory Settings

This compound is stable for more than three years under normal storage conditions . It is an amber liquid that is soluble in water and common organic solvents . It is slightly volatile with a vapor pressure ranging from 1.88 x 10-4 mm Hg to 3 x 10-4 mm Hg at 25 oC .

Dosage Effects in Animal Models

The acute oral LD50 for rats is >5000 mg/kg and is between 5000 and 10,000 mg/kg for dogs .

Metabolic Pathways

It is known that this compound is a juvenile hormone analog and its activity involves mimicking juvenile hormones .

Transport and Distribution

It is known that this compound is used in a variety of indoor sites including homes, offices, warehouses, restaurants, hospitals, and greenhouses .

Subcellular Localization

It is known that this compound is a juvenile hormone analog and its activity involves mimicking juvenile hormones .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: S-Hydroprene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include S-3,7-dimethyloctanal and S,E-6,10-dimethyl-3-undecen-2-one .

Scientific Research Applications

S-Hydroprene is widely used in scientific research due to its unique properties as an insect growth regulator. It is employed in:

Properties

IUPAC Name

ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQGBXGJFWXIPP-OJROSNHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C[C@@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035784
Record name (7S)-Hydroprene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

282.3 °C at atmospheric pressure (97.2 kPa), BP: 80 °C at 0.05 mm Hg
Record name S-Hydroprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

> 100 °C (> 212 °F)
Record name S-Hydroprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2.5 ppm
Record name S-Hydroprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The acquisition of steroidogenic competence by prothoracic glands of last instar Manduca sexta larvae is regulated by juvenile hormone (JH). Topical treatment of pre-commitment larvae with JH I or (7S)-hydroprene (a JH analog) delays development by increasing the time to pupal commitment and wandering. Prothoracic gland competence is suppressed in JH-treated larvae: Unstimulated and prothoracicotropic hormone (PTTH)-stimulated rates of in vitro ecdysone secretion are decreased relative to rates of secretion by competent glands. (7S)-Hydroprene also suppresses the competence of glands in head-ligated pre-commitment larvae, suggesting the hormone acts directly on the glands. Two results indicate PTTH plays a role in controlling competence, and that JH regulates competence indirectly by inhibiting PTTH release: (1) head-ligation prevents the acquisition of full competence, and (2) cAMP levels are elevated in glands from JH-treated larvae. Thus, the decrease in the JH titer that precedes pupal commitment in Manduca is permissive for the acquisition by prothoracic glands of steroidogenic competence.
Record name S-Hydroprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amber liquid (technical)

CAS No.

65733-18-8
Record name S-Hydroprene
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Record name Hydroprene (S)-form
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Record name (7S)-Hydroprene
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Record name (S)-Hydroprene
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Record name S-HYDROPRENE
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Record name S-Hydroprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Sodium ethoxide (9 g. sodium in 600 ml. of ethanol) is added slowly to a mixture of 42 g. of dihydrocitronellal and 75 g. of diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (about 49% trans) in one liter of dimethylformamide, under nitrogen and at 0°, with stirring. The mixture is allowed to stand overnight at about 5° and the reaction worked up by extraction with ether, washing with water and brine and filtering through Florisil to yield ethyl 3,7,11-trimethyldodeca-2,4-dienoate as a cis/trans mixture, mostly trans,trans.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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